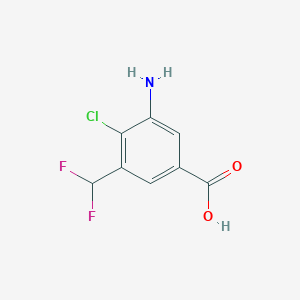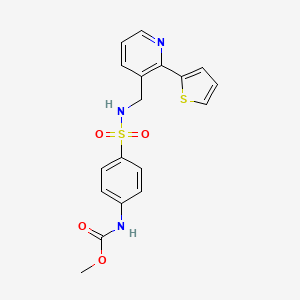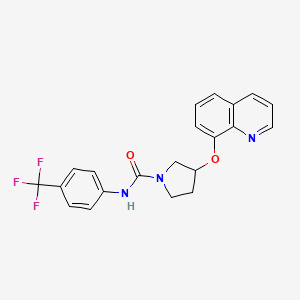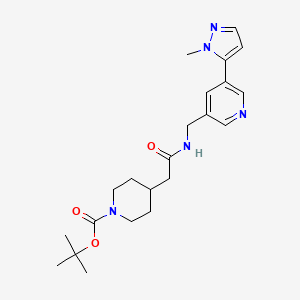
2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is not fully understood. However, it is believed to act on various molecular targets in the central nervous system, including GABA receptors, ion channels, and enzymes involved in neurotransmitter synthesis and metabolism.
Biochemical and Physiological Effects
Studies have shown that 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can modulate the activity of neurotransmitters such as GABA, glutamate, and acetylcholine. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in animal models. Additionally, it has been reported to improve cognitive function and memory in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone in lab experiments is its relatively low toxicity and good solubility in common organic solvents. However, its limited availability and high cost may pose a challenge for researchers.
Direcciones Futuras
There are several potential future directions for research on 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone. These include:
1. Further investigation of its mechanism of action and molecular targets in the central nervous system.
2. Evaluation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Study of its effects on other physiological systems such as the cardiovascular and immune systems.
4. Development of more efficient and cost-effective synthesis methods for this compound.
5. Investigation of its potential as a lead compound for the development of novel drugs with improved pharmacological properties.
In conclusion, 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a promising compound that has attracted attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for neurological disorders and other conditions.
Métodos De Síntesis
The synthesis of 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves the reaction of 2-(1H-pyrazol-1-yl)acetic acid with 7-(o-tolyl)-1,4-thiazepane-4-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-14-5-2-3-6-15(14)16-7-10-19(11-12-22-16)17(21)13-20-9-4-8-18-20/h2-6,8-9,16H,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUBBYWMIQPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2907285.png)


![1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone](/img/structure/B2907289.png)

![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)
![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride](/img/structure/B2907296.png)


![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)


